- Quinolines. I. Synthesis of quinaldic acid and some of its amide derivatives, Journal of Organic Chemistry, 1959, 24, 1691-4
Cas no 93-10-7 (Quinoline-2-carboxylic acid)
Quinoline-2-carboxylic acid structure
Product Name:Quinoline-2-carboxylic acid
Numero CAS:93-10-7
MF:C10H7NO2
MW:173.168082475662
MDL:MFCD00006752
CID:34687
PubChem ID:7124
Update Time:2025-06-12
Quinoline-2-carboxylic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- Quinoline-2-carboxylic acid
- 2-Quinolinecarboxylic acid
- Quinoline-2-carboxylic acid (Quinaldic acid)
- RARECHEM AL BO 1348
- QUINALDINIC ACID
- TIMTEC-BB SBB003820
- 2-QUINOLINECARBOCYLIC ACID
- Quinaldic Acid
- 2-Carboxyquinoline
- 2-Quinolinylcarboxylic acid
- 2-Quinoline carboxylic acid
- Quinaldate
- 2-Quinolinecarboxylate
- 2-quinaldic acid
- Quinolinecarboxylic acid
- 2-quinoline-carboxylic acid
- QUINALDIC ACID, 99%
- P90NWT719R
- LOAUVZALPPNFOQ-UHFFFAOYSA-N
- quinoline-2-carboxylic acid (quinaldic
- Quinaldic acid (8CI)
- 2-Quinolinic acid
- NSC 4882
- Quinolin-2-carboxylic acid
- AC-2457
- HY-W002011
- Oprea1_469219
- 1199266-78-8
- BDBM50546252
- ALBB-005959
- NS00015184
- AKOS000119019
- DB02428
- Chinaldinsaeure
- CHEMBL1160559
- Q0003
- SCHEMBL39024
- AI3-18872
- 2-Quinolinylcarboxylate
- Quinoline-2-carboxylic acid anion
- 93-10-7
- quinolinium-2-carboxylate
- 26469-60-3
- Cambridge id 5116923
- 2,3-pyridinedicarboxylic acid (quinolinic acid)
- Q17189267
- bmse000417
- FS-2156
- BRN 0126322
- SY001304
- NSC-4882
- C06325
- AB00802
- DB-023064
- SDCCGMLS-0065930.P001
- F1018-0303
- AB01325078-02
- S6366
- W-100255
- Quinaldinate
- chinaldinsaure
- QUINALDIC ACID [MI]
- EINECS 202-218-3
- UNII-P90NWT719R
- 2-?Quinolinecarboxylic Acid
- quinoline, 2-carboxy-
- BP-13045
- Quinolin-2-carboxylate
- quinoline carboxylic acid
- CS-W002011
- Chinolin-2-carbonsA currencyure
- MFCD00006752
- Quinaldic acid, 98%
- Quinaldic Acid, 2-Carboxyquinoline, 2-Quinolinic Acid, 2-Quinolinylcarboxylic Acid,Quinaldinic Acid, Quinolin-2-carboxylic Acid
- Oprea1_509154
- Z104473458
- W-204258
- 2-Chinolincarbonsaeure
- STK500701
- AK-830/25033071
- NSC4882
- HMS3604O18
- HMS1648G18
- 5-22-03-00183 (Beilstein Handbook Reference)
- DTXSID6059079
- NCGC00330664-01
- EN300-19301
- CHEBI:18386
- WLN: T66 BNJ CVQ
-
- MDL: MFCD00006752
- Inchi: 1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13)
- Chiave InChI: LOAUVZALPPNFOQ-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=CC2C(=CC=CC=2)N=1)O
- BRN: 0126322
Proprietà calcolate
- Massa esatta: 173.04800
- Massa monoisotopica: 173.048
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 205
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.6
- Superficie polare topologica: 50.2
- Carica superficiale: 0
Proprietà sperimentali
- Colore/forma: Cristalli bianchi, inodore.
- Densità: 1.2427 (rough estimate)
- Punto di fusione: 156-158 °C (lit.)
- Punto di ebollizione: 348.7°C at 760 mmHg
- Punto di infiammabilità: 164.7℃
- Indice di rifrazione: 1.5200 (estimate)
- PH: 3.0-3.5 (10g/l, H2O, 20℃)
- Solubilità: 14g/l
- Coefficiente di ripartizione dell'acqua: dissoluzione
- PSA: 50.19000
- LogP: 1.93300
- Solubilità: Solubile in etanolo e soluzione alcalina, leggermente solubile in acqua.
- Merck: 8046
- FEMA: 2723
Quinoline-2-carboxylic acid Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H315,H319,H335
- Dichiarazione di avvertimento: P261,P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26-S36-S37/39
- RTECS:UZ9100000
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38
- Classe di pericolo:IRRITANT
- TSCA:Yes
- Condizioni di conservazione:Inert atmosphere,2-8°C
Quinoline-2-carboxylic acid Dati doganali
- CODICE SA:29334990
- Dati doganali:
Codice doganale cinese:
2933499090Panoramica:
2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
Quinoline-2-carboxylic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0279-100g |
Quinoline-2-carboxylic acid |
93-10-7 | 96% | 100g |
1594.32CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0279-500g |
Quinoline-2-carboxylic acid |
93-10-7 | 96% | 500g |
6377.28CNY | 2021-05-07 | |
| Alichem | A189001263-250mg |
2-Quinolinecarboxylic Acid |
93-10-7 | 98% | 250mg |
$727.60 | 2023-08-31 | |
| Alichem | A189001263-500mg |
2-Quinolinecarboxylic Acid |
93-10-7 | 98% | 500mg |
$999.60 | 2023-08-31 | |
| Alichem | A189001263-1g |
2-Quinolinecarboxylic Acid |
93-10-7 | 98% | 1g |
$1786.10 | 2023-08-31 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H78235-5g |
Quinoline-2-carboxylic acid |
93-10-7 | 98% | 5g |
¥80 | 2023-09-19 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H78235-25g |
Quinoline-2-carboxylic acid |
93-10-7 | 98% | 25g |
¥220 | 2023-09-19 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H78235-100g |
Quinoline-2-carboxylic acid |
93-10-7 | 98% | 100g |
¥650 | 2023-09-19 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | Q0003-25G |
Quinaldic Acid |
93-10-7 | >98.0%(T)(HPLC) | 25g |
¥280.00 | 2024-04-15 | |
| Fluorochem | 036133-1g |
2-Quinolinecarboxylic acid |
93-10-7 | 98% | 1g |
£10.00 | 2022-03-01 |
Quinoline-2-carboxylic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Hydrogen bromide Solvents: Acetic acid , Water
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene , Water Catalysts: 1H-Imidazolium, 3-[2,6-bis(1-methylethyl)phenyl]-1-(3-sulfopropyl)-, inner salt Solvents: Dimethylformamide ; 4 - 24 h, rt
Riferimento
- Oxidative carboxylation of arylaldehydes with water by a sulfoxylalkyl-substituted N-heterocyclic carbene catalyst, Organic & Biomolecular Chemistry, 2009, 7(19), 4062-4066
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , Sodium carbonate Catalysts: 4-Acetamido-TEMPO Solvents: Acetonitrile , Water ; 8 h, pH 9.8 - 10.1, rt
Riferimento
- Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO: An Alternative to "Anelli" and "Pinnick" Oxidations, ACS Catalysis, 2018, 8(7), 6738-6744
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol , Water ; rt → 55 °C; 60 min, 55 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 60 min, 55 °C; 1 h, 55 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; 60 min, 55 °C; 1 h, 55 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
Riferimento
- Synthesis of quinaldic acid, Zhejiang Huagong, 2011, 42(9), 17-18
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-12)-Chloro[5,10,15,20-tetrakis(4-nitrophenyl)-21H,23H-porphinato(2-)-κN21,… Solvents: Methanol , Water ; 12 h, 50 °C
Riferimento
- Preparation of 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid catalyzed by iron(III)porphyrins with (diacetoxyiodo)benzene, Bioorganic & Medicinal Chemistry Letters, 2010, 20(18), 5532-5535
Metodo di produzione 6
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Nickel hydroxide oxide (Ni(OH)O) Solvents: tert-Butanol , Water
Riferimento
- Electrochemical Oxidation of Alcohols Using Nickel Oxide Hydroxide as Heterogeneous Electrocatalyst in Batch and Continuous Flow, Organic Process Research & Development, 2022, 26(5), 1486-1495
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide , Selenium dioxide Solvents: 1,4-Dioxane ; 1 h, 50 °C
Riferimento
- Improved oxidation of an active methyl group of N-heteroaromatic compounds by selenium dioxide in the presence of tert-butyl hydroperoxide, Heterocycles, 2003, 60(4), 953-957
Metodo di produzione 9
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: 2-(Trimethylsilyl)ethanol Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene Solvents: Toluene ; 24 h, 110 °C; 110 °C → 23 °C
1.2 Reagents: Tetrabutylammonium fluoride ; 2 h, 23 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Tetrabutylammonium fluoride ; 2 h, 23 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Nickel-Catalyzed Conversion of Amides to Carboxylic Acids, Organic Letters, 2020, 22(7), 2833-2837
Metodo di produzione 11
Condizioni di reazione
1.1 Solvents: Acetonitrile , Water ; overnight, pH 9.5, rt
1.2 Reagents: Ethanol
1.3 Reagents: Molybdenum hexacarbonyl , Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 h, 80 °C
1.2 Reagents: Ethanol
1.3 Reagents: Molybdenum hexacarbonyl , Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 h, 80 °C
Riferimento
- Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis, Bioconjugate Chemistry, 2019, 30(8), 2209-2215
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone , Sodium hydroxide Solvents: 1,2-Dimethoxyethane ; 80 °C; 80 °C → rt
1.2 Solvents: Water ; acidified, rt
1.2 Solvents: Water ; acidified, rt
Riferimento
- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone, Journal of Organic Chemistry, 2023, 88(13), 8114-8122
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone , Sodium hydroxide Solvents: 1,2-Dimethoxyethane ; 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Riferimento
- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer, Organic Letters, 2021, 23(17), 6648-6653
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Iron Catalysts: Hydrochloric acid Solvents: Ethanol , Water ; 40 min, 95 °C; 95 °C → rt
1.2 Reagents: Potassium hydroxide ; 30 min, 95 °C; 95 °C → rt
1.2 Reagents: Potassium hydroxide ; 30 min, 95 °C; 95 °C → rt
Riferimento
- A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes, Organic & Biomolecular Chemistry, 2007, 5(1), 61-64
Metodo di produzione 15
Metodo di produzione 16
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Water ; rt; 40 min, rt; 3 h, rt → 80 °C
1.2 Reagents: Hydrochloric acid ; pH 3 - 4
1.2 Reagents: Hydrochloric acid ; pH 3 - 4
Riferimento
- Design, synthesis and cholinesterase inhibitory activity of quinoline-polyamine conjugates, Yaoxue Xuebao, 2013, 48(2), 269-275
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Water ; rt; 40 min, rt; 3 h, rt → 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt
Riferimento
- Synthesis and biological evaluation of quinoline-polyamine derivatives, Youji Huaxue, 2013, 33(1), 125-131
Metodo di produzione 19
Metodo di produzione 20
Metodo di produzione 21
Condizioni di reazione
1.1 Reagents: Nitrogen dioxide Catalysts: N-Hydroxyphthalimide Solvents: Acetic acid
Riferimento
- Remarkable effect of nitrogen dioxide for N-hydroxyphthalimide-catalyzed aerobic oxidation of methylquinolines, Chemical Communications (Cambridge, 2002, (2), 180-181
Quinoline-2-carboxylic acid Raw materials
- 2-(Bromomethyl)quinoline
- 2-Aminobenzaldehyde
- 2-Nitrobenzaldehyde
- 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile
- Ethyl quinoline-2-carboxylate
- 2-Quinolinylmethanol
- Ethyl pyruvate
- quinoline-2-carbaldehyde
- 2-Tribromomethylquinoline
- Methyl pyruvate
- Succinic anhydride
- 2-Methylpyridine
- N-Methyl-N-phenyl-2-quinolinecarboxamide
- 8-Bromoquinoline-2-carboxylic acid
Quinoline-2-carboxylic acid Preparation Products
Quinoline-2-carboxylic acid Fornitori
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:93-10-7)Quinaldic acid
Numero d'ordine:LE1449;LE15271;LE2468973
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 11:40
Prezzo ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Membro d'oro
(CAS:93-10-7)Quinoline-2-carboxylic acid
Numero d'ordine:A844446
Stato delle scorte:in Stock
Quantità:500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:03
Prezzo ($):277.0
Email:sales@amadischem.com
Quinoline-2-carboxylic acid Letteratura correlata
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
93-10-7 (Quinoline-2-carboxylic acid) Prodotti correlati
- 90288-52-1(2-Quinolinecarboxylic acid, rubidium salt (1:1))
- 26469-60-3(Quinolinecarboxylic acid)
- 16907-79-2(Quinaldic Acid Sodium Salt)
- 90288-50-9(2-Quinolinecarboxylic acid, potassium salt (2:1))
- 90288-49-6(2-Quinolinecarboxylic acid, sodium salt (2:1))
- 89047-45-0(Quinoline-2-carboxylic acid hydrochloride)
- 64508-44-7(2-Quinolinecarboxylicacid, copper(2+) salt (2:1))
- 90288-51-0(2-Quinolinecarboxylic acid, rubidium salt (2:1))
- 50536-72-6(3H-Benzoeindole-2-carboxylic Acid)
- 89060-86-6(Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93-10-7)Quinaldic acid
Purezza:99%/99%/99%
Quantità:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Prezzo ($):Inchiesta/Inchiesta/Inchiesta
Amadis Chemical Company Limited
(CAS:93-10-7)Quinoline-2-carboxylic acid
Purezza:99%
Quantità:500g
Prezzo ($):277.0